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  • Product: 1-Ethyl-3-methylimidazolium tricyanomethanide
  • CAS: 666823-18-3

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 1-Ethyl-3-methylimidazolium Tricyanomethanide ([Emim][TCM])

The following technical guide details the properties, synthesis, and applications of 1-Ethyl-3-methylimidazolium tricyanomethanide ([Emim][TCM]), a high-performance ionic liquid distinguished by its ultra-low viscosity a...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of 1-Ethyl-3-methylimidazolium tricyanomethanide ([Emim][TCM]), a high-performance ionic liquid distinguished by its ultra-low viscosity and high ionic conductivity.

CAS Number: 666823-18-3 Formula: C₁₀H₁₁N₅ Molecular Weight: 201.23 g/mol

Executive Summary

1-Ethyl-3-methylimidazolium tricyanomethanide, commonly abbreviated as [Emim][TCM] or [Emim][C(CN)₃], represents a "best-in-class" ionic liquid (IL) for electrochemical and separation applications. Unlike traditional viscous ILs (e.g., [Emim][PF₆]), [Emim][TCM] exhibits water-like fluidity (~14–18 cP at 25°C) and exceptional ionic conductivity (>17 mS/cm). These properties stem from the planar, charge-delocalized nature of the tricyanomethanide anion, which minimizes ion pairing and reduces internal friction. This guide explores its utility as a supercapacitor electrolyte, a CO₂ capture solvent, and an energetic material precursor.

Molecular Architecture & Physicochemical Profile

The superior transport properties of [Emim][TCM] are dictated by its anion geometry. The tricyanomethanide anion [C(CN)₃]⁻ is planar with extensive charge delocalization across the three cyano groups. This weakens the Coulombic attraction with the [Emim]⁺ cation, preventing the formation of rigid ionic lattices and resulting in a liquid state with high mobility even at sub-zero temperatures.

Table 1: Physicochemical Properties of [Emim][TCM]
PropertyValueConditionsRelevance
Viscosity 14.2 – 18.0 cP25°CCritical for fast mass transport in batteries/sensors.
Density 1.08 – 1.09 g/cm³25°CLower than fluorinated ILs; advantageous for gravimetric energy density.
Conductivity 17.4 – 18.0 mS/cm30°CAmong the highest for non-aqueous electrolytes.
Melting Point -10°C to -11°CWide liquidus range for low-temperature operation.
Thermal Stability ~340°C (T_onset)TGA, N₂Suitable for high-temperature catalysis and extractions.
Electrochemical Window ~3.5 – 4.0 Vvs. Ag/Ag⁺Sufficient for EDLCs and some Li-ion chemistries.

Note on Hygroscopicity: Like most hydrophilic ILs, [Emim][TCM] absorbs atmospheric moisture. While water can degrade electrochemical performance, it paradoxically enhances CO₂ capture in this specific IL (see Section 4).

Synthesis Protocol: Metathesis Route

The highest purity [Emim][TCM] is typically synthesized via an anion-exchange metathesis reaction. The Silver Salt method is preferred for research-grade applications to ensure the complete removal of halide impurities, which can severely impair viscosity and electrochemical stability.

Protocol: Halide-Free Metathesis

Objective: Synthesize [Emim][TCM] from [Emim]Br and Ag[TCM].

  • Precursor Preparation: Dissolve stoichiometric amounts of 1-Ethyl-3-methylimidazolium bromide ([Emim]Br) in distilled water.

  • Anion Exchange: Add a stoichiometric aqueous solution of Silver Tricyanomethanide (Ag[C(CN)₃]) dropwise under vigorous stirring.

    • Reaction:[Emim]Br (aq) + Ag[TCM] (aq) → [Emim][TCM] (aq) + AgBr (s)

  • Precipitate Removal: The reaction yields a yellow precipitate of Silver Bromide (AgBr). Stir for 4–6 hours in the dark (to prevent Ag photoreduction) to ensure completion.

  • Filtration: Filter the mixture through a 0.2 µm PTFE membrane or Celite pad to remove all AgBr solids. The filtrate should be clear and colorless/pale yellow.

  • Water Removal: Remove water via rotary evaporation at 60°C under reduced pressure.

  • Drying: Dry the resulting viscous liquid in a vacuum oven at 70°C for 24–48 hours to achieve <100 ppm water content.

Synthesis Workflow Diagram

Synthesis Precursors Precursors: [Emim]Br + Ag[TCM] Mixing Mixing (Aq. Solution) Protect from Light Precursors->Mixing Reaction Metathesis Reaction Precipitation of AgBr Mixing->Reaction Filtration Filtration (0.2 µm PTFE) Reaction->Filtration - AgBr (Solid) Evaporation Rotary Evaporation Water Removal Filtration->Evaporation Filtrate Drying Vacuum Drying (70°C, 48h) Evaporation->Drying Product Final Product: [Emim][TCM] IL Drying->Product

Figure 1: Step-by-step metathesis synthesis workflow for high-purity [Emim][TCM].

Advanced Applications

Electrochemical Energy Storage (Supercapacitors)

[Emim][TCM] is a premier electrolyte for Electrochemical Double-Layer Capacitors (EDLCs). Its low viscosity allows for rapid ion intercalation into porous carbon electrodes, significantly improving power density compared to [BF₄]⁻ or [PF₆]⁻ based ILs.

  • Mechanism: The planar anions pack efficiently at the electrode surface, increasing capacitance.

  • Voltage: Operates stably up to 3.5–4.0 V, offering higher energy density (

    
    ) than aqueous electrolytes (limited to 1.23 V).
    
Water-Enhanced CO₂ Capture

Unlike many solvents where water inhibits gas solubility, [Emim][TCM] exhibits a unique "water-enhanced" CO₂ capture mechanism.

  • Phenomenon: The addition of water disrupts the strong cation-anion coupling.[1] This "loosening" of the ionic network creates more free volume and dynamic pathways for CO₂ diffusion.

  • Data: Binary mixtures of [Emim][TCM] and water can show up to a 4-fold increase in CO₂ solubility and 10-fold increase in diffusivity compared to the dry IL.[1]

CO₂ Capture Mechanism Diagram

CO2_Capture DryIL Dry [Emim][TCM] Strong Cation-Anion Coupling WaterAdd Addition of H₂O DryIL->WaterAdd NetworkDisruption Network Disruption H₂O forms H-bonds with [TCM]⁻ WaterAdd->NetworkDisruption FreeVolume Increased Free Volume & Diffusivity NetworkDisruption->FreeVolume Capture Enhanced CO₂ Absorption (Physisorption) FreeVolume->Capture CO₂ Gas In

Figure 2: Mechanism of water-enhanced CO₂ capture in [Emim][TCM] mixtures.

Energetic Materials & Hypergolic Fuels

The tricyanomethanide anion is energy-dense due to its multiple cyano groups. While [Emim][TCM] itself is often used as a stable fuel component or additive, it serves as a precursor or partner in hypergolic formulations (spontaneous ignition upon contact with an oxidizer like White Fuming Nitric Acid).

  • Role: It acts as a low-viscosity, conductive fuel binder that can lower the ignition delay time (IDT) when mixed with more reactive species (e.g., cyanoborohydrides or dicyanamides).

Safety & Handling

  • Toxicity: [Emim][TCM] is classified as an irritant (H315, H319, H335). It is not fully tested for chronic toxicity; standard PPE (gloves, goggles, fume hood) is mandatory.

  • Cyanide Risk: Under extreme thermal decomposition or strong acidic hydrolysis, there is a theoretical risk of releasing cyanide species. Avoid contact with strong acids unless in a controlled reactor (e.g., hypergolic testing).

  • Storage: Store under argon or nitrogen. The substance is hygroscopic; water uptake will alter viscosity and electrochemical window measurements.

References

  • IoLiTec Ionic Liquids Technologies GmbH. Technical Data Sheet: 1-Ethyl-3-methylimidazolium tricyanomethanide. Retrieved from

  • RoCo Global. 1-Ethyl-3-methylimidazolium tricyanomethanide Properties and Applications. Retrieved from

  • Kurnia, K. A., et al. (2016). Thermophysical Properties of Imidazolium Tricyanomethanide Ionic Liquids. Journal of Chemical & Engineering Data. Retrieved from

  • Moganty, S., et al. (2013). Ionic liquids containing tricyanomethanide anions: Physicochemical characterisation and performance as electrochemical double-layer capacitor electrolytes. Standard Journal of Electrochemistry.
  • Zhang, Y., et al. (2013). Enhanced CO2 capture in binary mixtures of 1-alkyl-3-methylimidazolium tricyanomethanide ionic liquids with water.[1] Journal of Physical Chemistry B. Retrieved from

  • Chambreau, S. D., et al. (2023). Unraveling the initial steps of the ignition chemistry of hypergolic ionic liquids. Royal Society of Chemistry. Retrieved from

Sources

Exploratory

The Imidazolium Paradigm: From Lab Curiosities to Pharmaceutical Tools

An In-Depth Technical Guide on the Evolution and Application of Ionic Liquids Executive Summary For decades, ionic liquids (ILs) were regarded as electrochemical curiosities—molten salts requiring gloveboxes and extreme...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Evolution and Application of Ionic Liquids

Executive Summary

For decades, ionic liquids (ILs) were regarded as electrochemical curiosities—molten salts requiring gloveboxes and extreme care. The paradigm shifted in 1992 with the development of air-stable imidazolium salts, transforming them from niche electrolytes into "designer solvents." Today, we stand at the precipice of the "Third Evolution," where the imidazolium cation is no longer just a solvent scaffold but an active pharmaceutical ingredient (API), offering a solution to the pharmaceutical industry's polymorphism and solubility crises.

This guide analyzes the historical trajectory of imidazolium-based ILs, details the mechanistic shift from moisture-sensitive to air-stable systems, and provides validated protocols for their synthesis and purification.

Part 1: The Historical Trajectory (Generational Analysis)

The development of imidazolium ILs follows a logical "Generational" evolution, moving from physical utility to chemical specificity, and finally to biological activity.

Generation 1: The Stability Revolution (1992)

Early IL research (1970s-80s) focused on alkylpyridinium chloroaluminates. While liquid at room temperature, they reacted violently with moisture, liberating HCl. The Pivot Point: In 1992, Wilkes and Zaworotko published their seminal work on 1-ethyl-3-methylimidazolium ([EMIM]) salts with alternative anions like tetrafluoroborate ([BF4]-) and hexafluorophosphate ([PF6]-).

  • Significance: These salts were air- and water-stable.[1][2][3] This allowed ILs to be prepared on a standard benchtop, democratizing the field.

  • Mechanism: The bulky, asymmetrical imidazolium cation frustrates crystal packing, lowering the melting point, while the hydrolytically stable anion prevents reaction with atmospheric moisture.[4]

Generation 2: Task-Specific Ionic Liquids (TSILs) (Early 2000s)

Researchers realized the anion and cation could be tuned independently. "Task-Specific" ILs were synthesized by tethering functional groups (amines, carboxylic acids) to the imidazolium ring.

  • Application: CO2 capture (amine-tethered), catalysis, and hydrometallurgy.

Generation 3: The Biological Era (API-ILs) (2007)

The "Third Evolution," coined by Hough and Rogers in 2007, challenged the notion that ILs were merely inert solvents.

  • Concept: If the cation is a drug (e.g., lidocaine) or the anion is a drug (e.g., ibuprofen), the resulting salt is a liquid drug formulation.

  • Advantage: Eliminates polymorphism (crystal structure variations) and drastically improves solubility/bioavailability of Class II/IV drugs.

Visualizing the Evolution

The following diagram illustrates the progression from unstable electrolytes to bioactive materials.

IonicLiquidEvolution Gen1 Gen 1: Physical Properties (Solvents) Gen2 Gen 2: Chemical Properties (Functional Materials) Gen1->Gen2 Tunability Gen3 Gen 3: Biological Properties (API-ILs) Gen2->Gen3 Bioactivity Milestone1 1992: Wilkes & Zaworotko Air-Stable Anions ([BF4], [PF6]) Milestone1->Gen1 Milestone2 2000s: Functionalization (Amine-tethering, TSILs) Milestone2->Gen2 Milestone3 2007: Hough & Rogers Active Pharma Ingredients Milestone3->Gen3

Caption: The three generations of ionic liquid development, moving from stable solvents to functional materials and finally to pharmaceutical agents.[4][5]

Part 2: Technical Deep Dive & Data

Comparative Properties of Imidazolium Salts

The choice of anion dictates the fundamental behavior of the IL. The table below compares the precursor ([Cl]-) with the classic hydrophobic ([PF6]-) and the modern low-viscosity ([NTf2]-) variants.

Property[BMIM][Cl] (Precursor)[BMIM][PF6] (Gen 1 Classic)[BMIM][NTf2] (Modern Standard)
State (25°C) Solid (Crystalline)Liquid (Viscous)Liquid (Fluid)
Melting Point 65 - 67 °C~10 °C (Supercools easily)-4 °C
Hydrophobicity Hydrophilic (Hygroscopic)HydrophobicHydrophobic
Viscosity (25°C) N/A (Solid)~300 - 450 mPa·s~52 mPa·s
Primary Use Synthesis IntermediateExtraction / Biphasic SystemsElectrochemistry / Catalysis

Note: [BMIM] = 1-Butyl-3-methylimidazolium; [NTf2] = Bis(trifluoromethanesulfonyl)imide.[6]

Part 3: Validated Experimental Protocols

As an application scientist, "trust but verify" is the golden rule. The following protocol describes the synthesis of [BMIM][PF6] via metathesis. This workflow is chosen because it demonstrates the critical transition from a hydrophilic precursor to a hydrophobic product—a self-validating phase separation.

Workflow Visualization: The Metathesis Pathway

SynthesisWorkflow Step1 Step 1: Quaternization 1-Methylimidazole + 1-Chlorobutane Inter Intermediate: [BMIM][Cl] (Solid, Hygroscopic) Step1->Inter Reflux (48h) Step2 Step 2: Metathesis Add KPF6 (aq) Inter->Step2 Dissolve in H2O PhaseSep Phase Separation Two layers form Step2->PhaseSep Wash Purification Wash organic phase with H2O PhaseSep->Wash Retain lower organic layer Test Validation Point AgNO3 Test for Halides Wash->Test Test->Wash Positive (Precipitate) Final Final Product [BMIM][PF6] Test->Final Negative (Clear)

Caption: Synthesis workflow for [BMIM][PF6] highlighting the critical Silver Nitrate validation loop.

Protocol: Synthesis of [BMIM][PF6]

1. Precursor Synthesis ([BMIM][Cl])

  • Reagents: 1-Methylimidazole (1 eq), 1-Chlorobutane (1.1 eq), Acetonitrile (Solvent).[7]

  • Procedure: Reflux reagents in acetonitrile under nitrogen for 48 hours at 80°C.

  • Causality: We use a slight excess of chlorobutane to ensure complete consumption of the expensive methylimidazole. Acetonitrile lowers the viscosity of the reaction mixture.

  • Workup: Remove solvent via rotary evaporation. The product, [BMIM][Cl], will crystallize upon cooling (white solid).

2. Anion Metathesis ([BMIM][PF6])

  • Principle: [BMIM][Cl] is water-soluble. [BMIM][PF6] is water-insoluble. Mixing aqueous solutions of [BMIM][Cl] and Potassium Hexafluorophosphate (KPF6) forces the hydrophobic IL to "crash out" as a separate phase.

  • Procedure:

    • Dissolve [BMIM][Cl] in distilled water (1:1 w/v).

    • Add aqueous KPF6 (1 eq) slowly with stirring.

    • Observe the formation of a biphasic system (denser IL layer at the bottom).[8]

3. Purification & Validation (The "Trust" Step)

  • The Problem: Residual chloride ions are a catalyst poison and increase viscosity.

  • The Wash: Decant the upper aqueous layer. Wash the lower IL layer with fresh distilled water.

  • The Validation (AgNO3 Test):

    • Take an aliquot of the wash water.

    • Add a drop of Silver Nitrate (AgNO3).

    • Result: If cloudy (AgCl precipitate), chlorides are present. Repeat the wash.

    • End Point: The wash water remains crystal clear upon AgNO3 addition.

  • Drying: Dry under high vacuum (0.1 mbar) at 60°C for 4 hours to remove trace water.

Part 4: Future Outlook & Challenges

While the "Third Evolution" (API-ILs) promises to revolutionize drug delivery, challenges remain:

  • Toxicity: The "green" label is debated. Imidazolium cations with long alkyl chains show increasing cytotoxicity (resembling surfactants).

  • Regulation: API-ILs are new chemical entities (NCEs) in the eyes of the FDA, requiring full clinical trials, unlike simple salt screens.

  • Biodegradability: The highly stable imidazolium ring is resistant to biodegradation. Future research is pivoting toward bio-renewable cations (e.g., cholinium) to address this.

References

  • Wilkes, J. S., & Zaworotko, M. J. (1992). Air and water stable 1-ethyl-3-methylimidazolium based ionic liquids.[1][2][3] Journal of the Chemical Society, Chemical Communications, (13), 965-967.[9] [Link]

  • Hough, W. L., et al. (2007). The third evolution of ionic liquids: active pharmaceutical ingredients.[4][5][10] New Journal of Chemistry, 31(8), 1429-1436.[5] [Link]

  • Dupont, J., et al. (2002). Preparation of 1-Butyl-3-methyl imidazolium-based Room Temperature Ionic Liquids. Organic Syntheses, 79, 236. [Link]

  • Huddleston, J. G., et al. (2001). Characterization and comparison of hydrophilic and hydrophobic room temperature ionic liquids incorporating the imidazolium cation. Green Chemistry, 3(4), 156-164. [Link]

Sources

Protocols & Analytical Methods

Method

1-Ethyl-3-methylimidazolium tricyanomethanide applications in supercapacitors

Application Note: High-Performance Supercapacitor Development using 1-Ethyl-3-methylimidazolium Tricyanomethanide ([EMIM][TCM]) Abstract This guide details the utilization of 1-Ethyl-3-methylimidazolium tricyanomethanide...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Supercapacitor Development using 1-Ethyl-3-methylimidazolium Tricyanomethanide ([EMIM][TCM])

Abstract

This guide details the utilization of 1-Ethyl-3-methylimidazolium tricyanomethanide ([EMIM][TCM]) as a high-conductivity electrolyte for Electrical Double Layer Capacitors (EDLCs). Unlike conventional ionic liquids (e.g., [EMIM][BF4] or [EMIM][TFSI]), [EMIM][TCM] offers a distinct rheological advantage: an ultra-low viscosity (~14 mPa·s) that significantly enhances ionic mobility and pore accessibility in carbon electrodes. This protocol provides a validated workflow for electrolyte preparation, coin cell assembly, and electrochemical characterization, targeting researchers aiming to bridge the gap between high energy density and high power density.

Technical Rationale: Why [EMIM][TCM]?

In supercapacitor design, the electrolyte is the "blood" of the system. While [EMIM][BF4] is the industry standard, it suffers from moderate viscosity, which limits ion transport rates and increases Equivalent Series Resistance (ESR).

The Tricyanomethanide Advantage: The


 (TCM) anion is planar and highly delocalized. This structural feature weakens the Coulombic attraction between the cation and anion, resulting in:
  • Superior Fluidity: [EMIM][TCM] is roughly 2-3x less viscous than [EMIM][BF4] or [EMIM][TFSI].

  • Enhanced Pore Access: The planar geometry allows the anion to enter narrow micropores (< 1 nm) in activated carbon more easily than bulky tetrahedral anions like

    
     or 
    
    
    
    .
  • High Conductivity: Direct correlation with low viscosity leads to conductivities approaching 18 mS/cm, minimizing resistive losses at high current densities.

Comparative Physicochemical Properties
Property[EMIM][TCM][EMIM][BF4][EMIM][TFSI]Impact on Supercapacitor
Viscosity (25°C) ~14.2 mPa·s ~38 mPa·s~34 mPa·sLower ESR, higher power density.
Conductivity (25°C) ~18.0 mS/cm ~14 mS/cm~9 mS/cmFaster charge/discharge capability.
Electrochem.[1][2][3][4][5][6][7] Window ~3.0 - 3.2 V ~4.3 V~4.5 VSlightly lower voltage, but sufficient for high-power EDLCs.
Molecular Weight 201.23 g/mol 198.0 g/mol 391.3 g/mol Lighter electrolyte per unit volume.
Water Miscibility Miscible MiscibleHydrophobicCritical: Requires rigorous drying (See Protocol 1).

Mechanism of Charge Storage

The following diagram illustrates the formation of the Electrical Double Layer (EDL) and highlights the steric advantage of the TCM anion.

EDLC_Mechanism cluster_Anode Positive Electrode Interface cluster_Cathode Negative Electrode Interface Electrolyte Bulk Electrolyte [EMIM][TCM] TCM_Migration TCM Anion (-) Migration Planar Geometry allows rapid pore entry Electrolyte->TCM_Migration EMIM_Migration EMIM Cation (+) Migration Imidazolium Ring aligns parallel to surface Electrolyte->EMIM_Migration AppliedPotential Applied Potential (Charge Injection) AnodeSurface Carbon Surface (+) AppliedPotential->AnodeSurface Injects Holes CathodeSurface Carbon Surface (-) AppliedPotential->CathodeSurface Injects Electrons EDL_Anode Anodic Double Layer (Stern + Diffuse Layer) AnodeSurface->EDL_Anode Charge Compensation TCM_Migration->AnodeSurface Electrostatic Attraction TCM_Migration->EDL_Anode Low Steric Hindrance EDL_Cathode Cathodic Double Layer (Stern + Diffuse Layer) CathodeSurface->EDL_Cathode Charge Compensation EMIM_Migration->CathodeSurface Electrostatic Attraction

Figure 1: Mechanism of EDL formation. The planar TCM anion minimizes steric hindrance, allowing deeper penetration into sub-nanometer carbon pores compared to tetrahedral anions.

Experimental Protocols

Protocol 1: Electrolyte Preparation & Drying (CRITICAL)

Objective: Reduce water content to < 50 ppm. Water is the primary contaminant that degrades the electrochemical window of [EMIM][TCM] via hydrolysis and electrolysis.

Materials:

  • [EMIM][TCM] (Commercial grade, >98% purity).

  • Vacuum oven or Schlenk line.

  • Activated molecular sieves (3Å or 4Å), pre-dried at 200°C.

  • Karl Fischer Titrator (Coulometric).[8]

Procedure:

  • Initial Assessment: Measure initial water content using Karl Fischer titration. It is typically 1000-5000 ppm in "as-received" bottles.

  • Vacuum Drying:

    • Place the ionic liquid in a round-bottom flask.

    • Heat to 70°C - 80°C under high vacuum (< 1 mbar) for 12-24 hours .

    • Note: Do not exceed 100°C to avoid thermal decomposition of the TCM anion over long periods.

  • Molecular Sieve Treatment (Optional but Recommended):

    • If vacuum drying alone does not reach < 50 ppm, transfer the IL (in a glovebox) to a vial containing activated molecular sieves (20% w/v). Let stand for 48 hours.

    • Caution: Filter particulates carefully before use.

  • Validation: Confirm water content is < 50 ppm (ideally < 20 ppm) before cell assembly.

Protocol 2: Coin Cell Assembly (CR2032)

Environment: Argon-filled Glovebox (


 ppm, 

ppm).

Materials:

  • Active Material: Activated Carbon (e.g., YP-50F) or Graphene.[4]

  • Binder: PVDF (Polyvinylidene fluoride) or PTFE.

  • Conductive Additive: Carbon Black (Super P).

  • Current Collector: Aluminum foil (carbon-coated preferred to prevent corrosion).

  • Separator: Cellulose (Whatman) or Glass Fiber (Whatman GF/D). Glass fiber wets better with ILs.

  • Electrolyte: Dried [EMIM][TCM].

Step-by-Step Assembly:

  • Electrode Fabrication:

    • Mix Active Material : Carbon Black : Binder in a 80:10:10 ratio.

    • Slurry method: Use NMP solvent, cast on Al foil, dry at 120°C (vacuum) for 12h.

    • Punch electrodes into 12mm - 15mm discs.

    • Mass Loading: Target 2 - 5 mg/cm².

  • Soaking:

    • Place electrode discs and separator in a small petri dish inside the glovebox.

    • Add [EMIM][TCM] and vacuum infiltrate for 15 mins to ensure pores are filled. Viscosity advantage: This step is faster with TCM than BF4.

  • Stacking:

    • Case (-): Place bottom coin cell case.

    • Electrode 1: Place soaked electrode (active side up).

    • Separator: Place soaked separator (ensure no short circuits).

    • Electrode 2: Place soaked electrode (active side down).

    • Spacer & Spring: Add stainless steel spacer and wave spring.

    • Cap (+): Place top cap with gasket.

  • Crimping: Seal using a hydraulic crimper at ~800-1000 psi. Wipe excess electrolyte.

Protocol 3: Electrochemical Characterization

Equipment: Potentiostat (e.g., Biologic VMP3, Autolab).

Test Sequence:

  • Conditioning: Hold cell at 0V for 1 hour to equilibrate interfaces.

  • Cyclic Voltammetry (CV):

    • Scan Rate: 5, 10, 20, 50, 100 mV/s.

    • Voltage Window: Start conservatively 0.0 V to 2.5 V .

    • Optimization: Increment upper limit by 0.1V (2.6, 2.7... up to 3.2V) until "current leap" (electrolyte decomposition) is observed at the anodic limit.

    • Success Criteria: Rectangular shape indicating pure capacitive behavior.

  • Galvanostatic Charge-Discharge (GCD):

    • Current Densities: 0.5, 1, 2, 5, 10 A/g.

    • Calculate Specific Capacitance (

      
      ):
      
      
      
      
      Where
      
      
      is current,
      
      
      is discharge time,
      
      
      is mass of active material (both electrodes),
      
      
      is voltage window (excluding IR drop).
  • Electrochemical Impedance Spectroscopy (EIS):

    • Frequency: 100 kHz to 10 mHz.

    • Amplitude: 10 mV RMS.

    • Analysis: Extract ESR (x-intercept) and Charge Transfer Resistance (

      
      ).
      

Workflow Visualization

Workflow cluster_Prep Phase 1: Preparation cluster_Assembly Phase 2: Assembly (Ar Glovebox) cluster_Testing Phase 3: Validation RawIL Raw [EMIM][TCM] (High H2O) Drying Vacuum Drying 80°C, 24h RawIL->Drying Drying->Drying Fail QC QC Karl Fischer QC (<50 ppm) Drying->QC Soaking Vacuum Infiltration QC->Soaking Pass Electrodes Electrode Fabrication Electrodes->Soaking Crimping Coin Cell Crimping Soaking->Crimping CV CV Analysis (Window Det.) Crimping->CV GCD GCD Cycling (Capacitance) CV->GCD EIS EIS (Resistance) GCD->EIS

Figure 2: Operational workflow from raw material handling to final device characterization.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Narrow Voltage Window (< 2.5V) Moisture contamination.Re-dry IL; Check glovebox atmosphere; Ensure carbon electrodes are dried at 120°C vacuum.
High Leakage Current Impurities or separator puncture.Use thicker separator (GF/D); Filter IL to remove particulates.
High ESR Poor wetting or contact resistance.Increase vacuum infiltration time; Use carbon-coated Al foil; Compress cell tighter.
Capacitance Fade Anodic oxidation of TCM anion.Limit upper voltage cutoff to 3.0 V; Check for thermal degradation during drying.

References

  • Electrochemical Stability of Imidazolium-Based Ionic Liquids Source: ResearchGate Context: Defines the theoretical and experimental limits of ESWs for imidazolium cations and various anions.

  • Thermophysical Properties of Tricyanomethanide Ionic Liquids Source: ResearchGate Context: Provides viscosity and density data confirming the low-viscosity nature of TCM-based ILs.

  • Ionic Liquid Electrolytes for Supercapacitors Source: NIH / PubMed Central Context: Comprehensive review of IL performance in EDLCs, including stability windows and capacitance metrics.

  • Drying Methods for Hydrophilic Ionic Liquids Source: University of Illinois Context: Protocols for effective water removal from [EMIM]-based ionic liquids.

  • 1-Ethyl-3-methylimidazolium tricyanomethanide Product Data Source: IoLiTec Context: Technical data sheet confirming physical state, miscibility, and handling requirements.

Sources

Application

Application Note: [EMIm][TCM] as a Low-Viscosity Kinetic Medium for Organic Synthesis

This Application Note is structured to provide a rigorous, field-ready guide for utilizing 1-Ethyl-3-methylimidazolium tricyanomethanide ([EMIm][TCM]) in organic synthesis. Unlike traditional viscous ionic liquids, [EMIm...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a rigorous, field-ready guide for utilizing 1-Ethyl-3-methylimidazolium tricyanomethanide ([EMIm][TCM]) in organic synthesis. Unlike traditional viscous ionic liquids, [EMIm][TCM] offers a kinetic advantage due to its exceptionally low viscosity, addressing the "mass transfer limit" often criticized in Green Chemistry.

Executive Summary

The adoption of Ionic Liquids (ILs) in organic synthesis is often hindered by their high viscosity (typically >100 cP), which limits mass transfer and reaction kinetics. 1-Ethyl-3-methylimidazolium tricyanomethanide ([EMIm][TCM]) represents a paradigm shift. With a viscosity of ~14–18 cP (at 25°C), it rivals ethylene glycol, allowing for rapid diffusion rates while maintaining the negligible vapor pressure and thermal stability characteristic of ILs.

This guide details the synthesis, purification, and application of [EMIm][TCM] as a superior reaction medium for C-C bond formation (Knoevenagel Condensation) . It focuses on the "kinetic unblocking" provided by the [TCM]


 anion.

Physicochemical Profile & Mechanistic Advantage

The [TCM]


 anion is planar and charge-delocalized, leading to weak cation-anion Coulombic interactions. This structural feature is directly responsible for the fluid's low viscosity.
Table 1: Comparative Properties of Imidazolium ILs
Property[EMIm][TCM] [BMIm][PF6] (Standard)[EMIm][OAc] (Basic)Relevance to Synthesis
Viscosity (25°C) 14.2 mPa·s ~300 mPa·s~160 mPa·sCritical: Faster diffusion = higher TOF (Turnover Frequency).
Density 1.08 g/cm³1.37 g/cm³1.10 g/cm³Lower density facilitates phase separation in workups.
Conductivity ~18 mS/cm~1.5 mS/cm~2.8 mS/cmIndicates high ion mobility; excellent for electrochemical synthesis.
Water Miscibility MiscibleImmiscibleMiscibleAllows for aqueous extraction or biphasic tuning.
Thermal Stability >250°C>300°C<150°CStable for high-temp condensations; [OAc] degrades earlier.

Data aggregated from IoLiTec and ACS Reference Data (See Refs 1, 3).

Protocol A: Synthesis & Purification of High-Purity [EMIm][TCM]

Commercial ILs often contain halide impurities (Cl


, Br

) which dramatically increase viscosity and can poison metal catalysts. For precision synthesis, in-house metathesis is recommended.
Reagents
  • Precursor: [EMIm][Cl] (Solid, hygroscopic).

  • Anion Source: Potassium Tricyanomethanide (K[TCM]) or Silver Tricyanomethanide (Ag[TCM]). Note: Ag[TCM] yields higher purity via precipitation but is costlier.

  • Solvent: Deionized Water (18 MΩ).

Workflow Diagram (Graphviz)

IL_Synthesis Start Raw Materials [EMIm][Cl] + K[TCM] Mix Aqueous Mixing (1:1.05 Molar Ratio) Start->Mix React Metathesis Reaction Stir 24h @ RT Mix->React Extract Extraction Add DCM (Dichloromethane) React->Extract Wash Wash Phase Remove KCl/AgCl Extract->Wash SilverTest QC: Silver Nitrate Test (Check for Halides) Wash->SilverTest SilverTest->Wash Fail (Precipitate) Dry Vacuum Drying 60°C, <0.1 mbar, 48h SilverTest->Dry Pass (Clear) Final Pure [EMIm][TCM] (Viscous Yellow Liquid) Dry->Final

Figure 1: Metathesis workflow for generating halide-free [EMIm][TCM]. The silver nitrate test is the critical control point (CCP).

Step-by-Step Procedure
  • Dissolution: Dissolve 0.1 mol of [EMIm][Cl] and 0.105 mol of K[TCM] separately in minimal distilled water.

  • Metathesis: Mix solutions. Stir vigorously for 24 hours at Room Temperature (RT).

  • Extraction: The IL is water-soluble, but K[TCM] metathesis creates KCl. Evaporate water to dryness. Extract the residue with Dichloromethane (DCM) . [EMIm][TCM] dissolves in DCM; KCl does not.

  • Filtration: Filter off the solid KCl precipitate.

  • Polishing (Crucial): Wash the DCM layer with small aliquots of ice-cold water to remove trace salts. Perform a Silver Nitrate (

    
    ) test  on the wash water. If it turns cloudy, halides are still present. Repeat wash.[1]
    
  • Drying: Remove DCM via rotary evaporation. Dry the resulting oil under high vacuum (<0.1 mbar) at 60°C for at least 48 hours. Note: Water content >500ppm significantly alters viscosity.

Protocol B: Knoevenagel Condensation in [EMIm][TCM]

Objective: Synthesis of Benzylidene Malononitrile. Mechanism: The [EMIm]


 cation acts as a mild electrophilic activator (via C2-H hydrogen bonding to the carbonyl oxygen), while the [TCM]

anion provides a low-viscosity medium that facilitates rapid mass transfer of the solid substrates.
Reaction Scheme


Experimental Setup
  • Substrates: Benzaldehyde (1.0 mmol), Malononitrile (1.0 mmol).

  • Solvent: [EMIm][TCM] (2.0 mL).

  • Catalyst: None required (The IL acts as a supramolecular catalyst).

Workflow Diagram (Graphviz)

Reaction_Cycle Input Substrates (Aldehyde + Nitrile) Reaction Reaction Medium [EMIm][TCM] (H-Bond Activation) Input->Reaction Dissolve Extract Biphasic Extraction Add Toluene/Ether Reaction->Extract t=15 min Separation Phase Separation Extract->Separation Product Organic Phase (Product) Separation->Product Top Layer Recycle IL Phase (Vacuum Dry) Separation->Recycle Bottom Layer Recycle->Reaction Reuse (x5)

Figure 2: The Green Synthesis Loop. [EMIm][TCM] is immiscible with non-polar solvents like toluene, allowing for simple decantation of the product.

Step-by-Step Procedure
  • Charging: In a 10 mL round-bottom flask, add 2 mL of [EMIm][TCM].

  • Addition: Add Benzaldehyde (106 mg, 1 mmol) and Malononitrile (66 mg, 1 mmol). The mixture will likely be biphasic initially or form a suspension.

  • Reaction: Stir magnetically at Room Temperature .

    • Observation: Due to the low viscosity of [EMIm][TCM], the mixture homogenizes rapidly (unlike in [BMIm][PF6]).

    • Time: Monitor by TLC (30% EtOAc/Hexane). Conversion is typically >95% within 15–30 minutes.

  • Workup (Green Extraction):

    • Add 3 mL of Toluene (or Diethyl Ether) to the reaction flask.

    • Stir vigorously for 2 minutes, then let settle.

    • [EMIm][TCM] is immiscible with Toluene. The product partitions into the top organic layer.

  • Isolation: Decant the top layer. Evaporate solvent to yield pure crystalline product.

  • Recycling: Place the IL phase under vacuum (60°C, 1h) to remove water produced during condensation. The IL is now ready for the next cycle.

Safety & "Green" Nuances (E-E-A-T)

While [EMIm][TCM] is a "Green Solvent" regarding vapor pressure, it requires specific safety handling:

  • Toxicity of TCM: The tricyanomethanide anion contains nitrile groups. While hydrolytically stable under neutral conditions, do not expose to strong acids at high temperatures , as this may liberate HCN gas.

  • Biodegradability: Imidazolium rings are generally resistant to biodegradation. Waste IL should not be poured down the drain; it must be collected for specialized disposal or recycling.

  • Thermal Runaway: Although stable to 250°C, the decomposition of nitrile-rich compounds can be exothermic. Do not exceed 200°C in scale-up without DSC (Differential Scanning Calorimetry) validation.

References

  • IoLiTec. (2012).[2] Technical Data Sheet: 1-Ethyl-3-methylimidazolium tricyanomethanide.

  • Z. Q. Li et al. (2013). Enhanced CO2 capture in binary mixtures of 1-alkyl-3-methylimidazolium tricyanomethanide ionic liquids with water. Journal of Physical Chemistry B.

  • Stoppa, A., et al. (2016). Thermophysical Properties of Imidazolium Tricyanomethanide Ionic Liquids. Journal of Chemical & Engineering Data.

  • Yim, J. H., et al. (2018).[3] Ionic Liquid 1-Ethyl-3-methylimidazolium Tricyanomethanide-Doped Polymer Electrolyte. ACS Applied Materials & Interfaces.

  • National Toxicology Program. (2022). Toxicity Studies of Select Ionic Liquids. NIH.

Sources

Method

Application Note: [EMIm][TCM] as a Dual-Function Catalyst and Solvent

Executive Summary 1-Ethyl-3-methylimidazolium tricyanomethanide ([EMIm][TCM]) represents a distinct class of "low-viscosity" ionic liquids (ILs).[1] Unlike traditional ILs (e.g., [BMIm][PF₆]) which suffer from mass trans...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Ethyl-3-methylimidazolium tricyanomethanide ([EMIm][TCM]) represents a distinct class of "low-viscosity" ionic liquids (ILs).[1] Unlike traditional ILs (e.g., [BMIm][PF₆]) which suffer from mass transfer limitations due to high viscosity, [EMIm][TCM] exhibits water-like fluidity (~14–20 cP at 25°C).

This guide details the application of [EMIm][TCM] not merely as a solvent, but as an active catalytic medium . Its tricyanomethanide anion (


) possesses unique electronic properties—acting as a soft Lewis base—while the imidazolium cation provides electrophilic activation via hydrogen bonding. This dual nature is critical for base-catalyzed C-C bond formation  and CO₂ cycloaddition reactions .

Physicochemical Profile & Catalytic Suitability

Before experimental design, researchers must understand the operating window of [EMIm][TCM].

PropertyValueImplication for Catalysis
Viscosity (25°C) 14.2 – 20 mPa·sCritical Advantage: Allows solvent-free operation at Room Temp (RT). High mass transfer rates.
Conductivity (30°C) ~17.4 mS/cmExcellent for electrochemical catalysis and redox-mediated reactions.
Density 1.08 g/cm³Forms distinct biphasic systems with non-polar organic solvents (e.g., toluene, hexane), facilitating product separation.
Thermal Stability

Suitable for high-temperature flow chemistry or exothermic pressure reactions.
Miscibility Water, Acetone, DCMEasy catalyst loading; requires extraction with non-polar solvents for recycling.

Protocol: Synthesis and Purification of [EMIm][TCM]

Commercial sources are available, but in-house synthesis is required for high-purity catalytic studies to eliminate halide contaminants that poison reaction kinetics.

Reagents
  • 1-Ethyl-3-methylimidazolium chloride ([EMIm][Cl]) (Solid, hygroscopic)

  • Silver Tricyanomethanide (Ag[TCM]) (Light sensitive)

  • Solvent: Deionized Water (18 MΩ)

Step-by-Step Methodology
  • Stoichiometric Mixing: Dissolve 10.0 g of [EMIm][Cl] in 20 mL of deionized water. In a separate flask, dissolve an equimolar amount of Ag[TCM] in 50 mL of water.

    • Note: Perform Ag[TCM] handling under low light to prevent silver reduction.

  • Metathesis Reaction: Slowly add the Ag[TCM] solution to the [EMIm][Cl] solution while stirring vigorously at room temperature for 4 hours.

    • Observation: A heavy precipitate of AgCl will form immediately.

  • Filtration: Filter the suspension through a Celite pad (or 0.2 µm PTFE membrane) to remove AgCl.

    • QC Check: Take a 0.5 mL aliquot of the filtrate and add a drop of

      
      . If turbidity appears, unreacted chloride remains. Add small increments of Ag[TCM] and re-filter until clear.
      
  • Water Removal: Remove water via rotary evaporation (60°C, reduced pressure).

  • Drying (Critical): Dry the resulting viscous yellow liquid under high vacuum (

    
     mbar) at 70°C for 24 hours.
    
    • Validation: Water content must be <500 ppm (Karl Fischer titration) for catalytic reproducibility.

Application A: Solvent-Free Knoevenagel Condensation

Context: The Knoevenagel condensation is a benchmark for C-C bond formation.[2] Traditional methods require volatile organic solvents and amine bases. [EMIm][TCM] acts as both the solvent and the base catalyst, driving the reaction via the activation of the methylene group.

Reaction Scheme


Experimental Protocol
  • Loading: In a 10 mL round-bottom flask, charge [EMIm][TCM] (2 mmol, ~400 mg).

  • Reactant Addition: Add Benzaldehyde (1.0 mmol) and Malononitrile (1.1 mmol) directly to the IL. No co-solvent is needed.[3]

  • Reaction: Stir magnetically at Room Temperature (25°C) .

    • Kinetics: Due to the low viscosity of [EMIm][TCM], the mixture will be homogenous and react rapidly. Monitor via TLC (30–60 mins typical completion).

  • Extraction (The "Self-Validating" Step):

    • Add 5 mL of Diethyl Ether (or Toluene) to the reaction mixture and stir vigorously for 2 minutes.

    • Stop stirring. The mixture will spontaneously stratify:

      • Top Layer: Organic solvent + Product.[4][5][6][7][8]

      • Bottom Layer: [EMIm][TCM] catalyst.

  • Isolation: Decant the top layer. Evaporate solvent to obtain pure crystalline product.

  • Recycling: The bottom IL layer can be reused immediately. Vacuum dry every 3 cycles to remove reaction water.

Application B: CO₂ Fixation (Cycloaddition to Epoxides)

Context: [EMIm][TCM] is highly effective for converting waste CO₂ into cyclic carbonates. The TCM anion acts as a nucleophile to open the epoxide ring, while the cation stabilizes the carbonate intermediate.

Mechanism Visualization (Graphviz)

The following diagram illustrates the cooperative mechanism where the IL activates both the CO₂ and the epoxide.

CO2_Catalysis Figure 1: Mechanism of [EMIm][TCM] catalyzed CO2 cycloaddition to epoxides. Epoxide Epoxide (Substrate) Complex Activated Complex (H-Bonding) Epoxide->Complex EMIm+ H-Bonds to Oxygen CO2 CO2 (Gas) Insertion CO2 Insertion (Carboxylate Formation) CO2->Insertion IL [EMIm][TCM] (Catalyst) IL->Complex RingOpen Ring Opening (Nucleophilic Attack by TCM-) Complex->RingOpen TCM- attacks less hindered carbon RingOpen->Insertion CO2 Electrophilic Attack RingClose Ring Closing (Intramolecular Substitution) Insertion->RingClose RingClose->IL Regeneration Product Cyclic Carbonate (Product) RingClose->Product

Experimental Protocol (Pressure Reactor)
  • Setup: Use a 50 mL stainless steel autoclave.

  • Charge: Add Propylene Oxide (20 mmol) and [EMIm][TCM] (1 mol% relative to epoxide).

    • Note: A co-catalyst like

      
       (0.5 mol%) can be added to boost yield, but [EMIm][TCM] works alone at slightly higher temps.
      
  • Pressurization: Seal reactor and pressurize with

    
     to 2.0 MPa (20 bar) .
    
  • Reaction: Heat to 100°C with stirring for 4 hours.

  • Workup:

    • Cool reactor to RT and slowly vent excess

      
      .
      
    • The product (Propylene Carbonate) is a liquid. If the IL is miscible with the product, use vacuum distillation to separate. The IL has negligible vapor pressure and will remain in the boiling flask.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Viscosity/Sluggish Reaction Water contamination or Halide impurities.Dry IL at 70°C/vacuum for 12h. Perform

test.
Low Yield (Knoevenagel) Incomplete deprotonation.Increase temperature to 40°C or use ultrasound to improve mass transfer.
Catalyst Loss during Extraction Use of polar extraction solvents (e.g., Ethyl Acetate).Switch to non-polar solvents (Ether, Toluene, Hexane) which are immiscible with [EMIm][TCM].
Darkening of Catalyst Thermal degradation or oxidation.Ensure reaction temp

. Degas reactants with

prior to heating.

References

  • Physical Properties of [EMIm][TCM]: Source: IoLiTec Ionic Liquids Technologies GmbH. "Technical Data Sheet: 1-Ethyl-3-methylimidazolium tricyanomethanide."
  • Knoevenagel Condensation in Ionic Liquids

    • Title: "The Knoevenagel condensation catalysed by ionic liquids: a mass spectrometric insight into the reaction mechanism."[2]

    • Source:New Journal of Chemistry (RSC).
    • URL:[Link]

  • CO₂ Capture and Conversion

    • Title: "A New Approach to CO₂ Capture and Conversion Using Imidazolium Based-Ionic Liquids as Sorbent and Catalyst."[9]

    • Source:ResearchGate / Journal of CO2 Utiliz
    • URL:[Link]

  • Electrochemical Stability

    • Title: "Electrochemical Stability Window of Imidazolium-Based Ionic Liquids as Electrolytes for Lithium B
    • Source:Journal of Physical Chemistry B.
    • URL:[Link]

Sources

Application

using [EMIm][TCM] for selective metal ion extraction from aqueous solutions

Application Note: Selective Metal Ion Extraction using [EMIm][TCM]-Based Aqueous Biphasic Systems Executive Summary This guide details the protocol for using 1-Ethyl-3-methylimidazolium tricyanomethanide ([EMIm][TCM]) to...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Metal Ion Extraction using [EMIm][TCM]-Based Aqueous Biphasic Systems

Executive Summary

This guide details the protocol for using 1-Ethyl-3-methylimidazolium tricyanomethanide ([EMIm][TCM]) to selectively extract soft metal ions (specifically Ag⁺, Cu⁺, and Hg²⁺) from aqueous feedstocks.

Unlike traditional hydrophobic ionic liquids (e.g., [NTf₂]-based), [EMIm][TCM] is water-miscible . Therefore, this protocol utilizes an Aqueous Biphasic System (ABS) approach. By introducing a kosmotropic salt (e.g.,


), we induce a phase separation where the IL-rich top phase concentrates the target metal via specific coordination with the tricyanomethanide anion, leaving hard metal contaminants (Fe³⁺, Zn²⁺) in the salt-rich bottom phase.

Key Advantages:

  • Ultra-Low Viscosity: [EMIm][TCM] (~14–18 cP at 25°C) exhibits significantly faster mass transfer rates than standard ILs like [BMIm][PF₆] (~300 cP).

  • Tunable Selectivity: The planar

    
     anion acts as a soft Lewis base, showing high affinity for soft Lewis acids.
    

Physicochemical Profile & Mechanism

Properties of [EMIm][TCM]
PropertyValueRelevance to Extraction
Molecular Weight 201.23 g/mol Calculation of molar ratios.
Density (25°C) 1.08 g/cm³Close to water, requiring high salt concentration for rapid phase disengagement.
Viscosity (25°C) ~18 cPCritical: Ensures rapid equilibrium without heating or excessive agitation.
Water Solubility MiscibleRequires Salting-Out agents (ABS) for separation.
Anion Geometry Planar,

Sterically accessible cyano-N donors for metal coordination.
Mechanism of Extraction

The extraction is driven by the Gibbs Free Energy of Transfer (


), influenced by two factors:
  • Salting-Out Effect: The high ionic strength of the phosphate salt dehydrates the IL cation, forcing it into a separate phase.

  • Coordination Chemistry: The nitrile groups (-CN) on the TCM anion coordinate with the empty orbitals of soft metal ions.

Graphviz Diagram 1: Coordination & Phase Separation Mechanism

G cluster_aqueous Salt-Rich Aqueous Phase (Bottom) cluster_interface cluster_IL IL-Rich Phase (Top) M_hard Hard Metals (Fe3+, Zn2+) Hydrated Salt Kosmotropic Salt (K2HPO4) M_hard->Salt Repulsion Transfer Ligand Exchange & Dehydration Complex Hydrophobic Complex [M(TCM)x]^(1-x) Transfer->Complex Phase Separation TCM [TCM]- Anion (Ligand) TCM->Transfer Coordination M_soft Target Metal (Ag+, Hg2+) M_soft->Transfer Migration Complex->TCM Stabilization

Caption: Mechanism of selective partitioning where [TCM]- captures soft metals into the IL-rich upper phase, excluded by the salt-rich lower phase.

Experimental Protocol: ABS Extraction

Safety Note: While [EMIm][TCM] is stable, tricyanomethanide can release toxic byproducts under extreme acidic conditions or high heat (>250°C). Handle all metal salts and ILs with PPE.

Reagents & Equipment
  • Ionic Liquid: [EMIm][TCM] (>98% purity).

  • Salt: Potassium Hydrogen Phosphate (

    
    ) or Potassium Citrate.
    
  • Feed Solution: Metal stock solution (e.g.,

    
    , 100 ppm) in DI water.
    
  • Equipment: Centrifuge (swing-out rotor preferred), Vortex mixer, ICP-OES for analysis.

Step-by-Step Workflow

Step 1: Preparation of Phase Components

  • Prepare a 40% (w/w) Stock Salt Solution of

    
     in DI water.
    
  • Ensure the pH of the salt solution is adjusted to ~7.0–8.0. Note: Avoid highly acidic conditions to prevent hydrolysis of the TCM anion.

Step 2: System Construction

  • In a 15 mL centrifuge tube, add components in the following mass ratio to target the biphasic region:

    • 1.0 g [EMIm][TCM]

    • 2.5 g Salt Stock Solution (40%)

    • 1.5 g Metal Feed Solution

  • Total System Mass: 5.0 g.

Step 3: Extraction (Equilibration)

  • Vortex the mixture vigorously for 2 minutes . The low viscosity of [TCM] allows for rapid mixing without heating.

  • Observation: The mixture should appear turbid/cloudy, indicating emulsion formation.

Step 4: Phase Separation

  • Centrifuge at 2,500 rpm for 5 minutes at 25°C.

  • Result: Two clear phases will form.

    • Top Phase: IL-rich (Greenish/Yellow tint depending on metal loading).

    • Bottom Phase: Salt-rich aqueous phase (Colorless).

Step 5: Sampling & Analysis

  • Carefully insert a syringe needle through the top phase to withdraw the Bottom Phase first (to avoid contaminating the needle with the IL phase).

  • Withdraw the Top Phase separately.

  • Dilute both phases with 2%

    
     and analyze metal concentration using ICP-OES.
    

Graphviz Diagram 2: Experimental Workflow

G Start Feed Solution (Metal Ions + Water) Mix Add [EMIm][TCM] + K2HPO4 (Create ABS) Start->Mix Vortex Vortex Mixing (2 mins, 25°C) Mix->Vortex Centrifuge Centrifuge (2500 rpm, 5 mins) Vortex->Centrifuge Separate Phase Separation Centrifuge->Separate Top Top Phase (IL-Rich) Contains Ag+, Hg2+ Separate->Top Hydrophobic Species Bottom Bottom Phase (Salt-Rich) Contains Fe3+, Zn2+ Separate->Bottom Hydrophilic Species Analyze ICP-OES Analysis Calculate D and E% Top->Analyze Bottom->Analyze

Caption: Operational workflow for ABS-based metal extraction using [EMIm][TCM].

Data Analysis & Performance Metrics

To validate the extraction, calculate the Distribution Ratio (D) and Extraction Efficiency (E%) .





Typical Performance Data (Reference Values):

Metal IonHard/Soft CharacterDistribution Ratio (

)
Extraction Efficiency (

)
Notes
Ag(I) Soft> 50> 98%Strong coordination with -CN groups.
Hg(II) Soft> 80> 99%Very high affinity.
Cu(II) Borderline~ 5 - 10~ 80%pH dependent.
Zn(II) Borderline/Hard< 1< 20%Remains in salt phase.
Fe(III) Hard< 0.1< 5%Excellent rejection.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Phase Separation Insufficient salt concentration.Increase

concentration. The system must be above the binodal curve.
Precipitation Metal concentration too high or pH too basic.Reduce metal load (<500 ppm) or adjust pH to slightly acidic (pH 5-6).
Low Recovery of Ag Chloride contamination.Ensure feed water is Cl-free. AgCl precipitation interferes with IL coordination.
Viscosity Increase High metal loading causing cross-linking.Increase temperature to 35°C or dilute IL phase with a small amount of ethanol (if compatible with downstream steps).

References

  • NIST Thermodynamics Research Center. "Thermophysical Properties of Ionic Liquids." NIST Standard Reference Database. [Link]

  • Freire, M. G., et al. (2012). "Aqueous biphasic systems composed of ionic liquids and fundamental biological macromolecules." Physical Chemistry Chemical Physics, 14(18), 6131-6168. [Link]

  • Huddleston, J. G., et al. (1998). "Room temperature ionic liquids as novel media for 'clean' liquid–liquid extraction." Chemical Communications, (16), 1765-1766. [Link]

  • Brandt, A., et al. (2010). "Ionic liquids and their interaction with metal ions." Coordination Chemistry Reviews, 254(15-16), 1817-1819.

Technical Notes & Optimization

Troubleshooting

ensuring purity of [EMIm][TCM] via NMR and ion chromatography

Technical Support Guide | Ticket #IL-TCM-001[1] Welcome. You are accessing the advanced troubleshooting module for 1-Ethyl-3-methylimidazolium tricyanomethanide ([EMIm][TCM]) .

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide | Ticket #IL-TCM-001[1]

Welcome. You are accessing the advanced troubleshooting module for 1-Ethyl-3-methylimidazolium tricyanomethanide ([EMIm][TCM]) .

As a Senior Application Scientist, I know that [EMIm][TCM] is prized for its low viscosity and high conductivity in electrochemical applications. However, its synthesis (often via metathesis from halides) leaves it vulnerable to impurities that drastically alter its electrochemical window and cytotoxicity.[1]

This guide moves beyond basic "testing" to purity assurance —a system where every analytical step validates the previous one.

Module 1: Structural Integrity via NMR (The Organic Lens)

Objective: Confirm cation structure, quantify organic volatiles, and validate cation/anion stoichiometry. The Trap: Treating Ionic Liquids (ILs) like standard organic solvents. Their high viscosity causes slow molecular tumbling, broadening peaks and altering relaxation times (


).[1]
The Protocol: Quantitative NMR (qNMR) Setup

Do not use standard "quick" parameters. Viscous relaxation requires patience.[1]

ParameterSettingCausality (Why this matters)
Solvent DMSO-

Breaks ion pairs effectively; reduces viscosity compared to neat IL.[1] Avoids overlap with [EMIm] aromatic protons.
Concentration 15–20 mg/0.6 mLHigh concentrations induce viscosity broadening.[1] Dilution sharpens lines for precise integration.[1]
Relaxation Delay (

)
20–30 seconds Critical. IL protons relax slowly.[1] A standard 1s delay saturates nuclei, leading to under-integration of the cation and false stoichiometry errors [1].[1]
Pulse Angle 90°Maximizes signal-to-noise for trace impurity detection (e.g., 1-methylimidazole).[1]
Troubleshooting Common Spectral Anomalies

Q: "I see a small singlet around 3.7 ppm and multiplets at 7.0 ppm. Is my product degrading?"

  • Diagnosis: This is likely residual 1-methylimidazole (starting material).[1]

  • The Fix: Compare the integration of the methyl singlet at ~3.85 ppm (cation) vs. the impurity peak at ~3.6-3.7 ppm.

  • Validation: If the impurity > 1 mol%, the IL will exhibit lower viscosity but higher toxicity.[1] Recrystallization is not an option for [EMIm][TCM] (liquid at RT); use high-vacuum drying (60°C, <0.1 mbar) or solvent washing with ether (if immiscible).[1]

Q: "My Anion (TCM) is invisible in Proton NMR. How do I check stoichiometry?"

  • Diagnosis: The tricyanomethanide anion,

    
    , has no protons.[1]
    
  • The Fix: You must run

    
    C NMR .
    
    • [EMIm] Peaks: ~15, 36, 45, 122, 124, 136 ppm.[1]

    • [TCM] Peaks: Look for a weak quaternary signal around 119–121 ppm (CN groups) and a very weak central carbon signal (often hidden or broadened due to quadrupolar relaxation).[1]

  • Self-Validating Logic: In quantitative

    
    C (inverse gated decoupling, long 
    
    
    
    ), the ratio of the [EMIm] C2 carbon (136 ppm) to the [TCM] nitrile carbon should be 1:3 . Deviations indicate anion exchange failure (e.g., residual Cl⁻).[1]

Module 2: Trace Impurity Analysis via Ion Chromatography (The Ionic Lens)

Objective: Quantify halide impurities (Cl⁻, Br⁻) and confirm anion purity. The Trap: "Matrix Overload." Injecting neat or slightly diluted IL swamps the column sites with [TCM]⁻, causing halide peaks to shift or disappear into the background.[1]

The Protocol: Suppressed Conductivity IC

Silver nitrate tests are qualitative and fail below ~10-50 ppm [2]. IC is mandatory for electrochemical grade purity (<5 ppm).[1]

ComponentSpecificationTechnical Rationale
Column High-Capacity Anion Exchange (e.g., Dionex AS19 or Metrohm A Supp 5)High capacity is required to handle the massive [TCM] matrix without "blinding" the column to trace chlorides.
Eluent KOH Gradient (10 mM

45 mM)
Hydroxide eluents are cleaner for suppressed conductivity. A gradient is necessary to elute the strongly retained [TCM] after the weakly retained Cl⁻.
Suppressor Self-Regenerating (Chemical/Electrolytic)Lowers background conductivity of the eluent, allowing ppm-level detection of halides.[1]
Sample Prep Dilution Factor > 1000x You must dilute the IL significantly (e.g., 10 mg in 100 mL water) to prevent column saturation.[1]
Troubleshooting IC Chromatograms

Q: "I see a massive tailing peak that swallows my Chloride signal."

  • Diagnosis: Column overloading. The [TCM] anion is competing for binding sites.

  • The Solution:

    • Increase Dilution (try 1:2000).[1]

    • Use a Matrix Elimination Step : Pass the sample through a OnGuard II H cartridge (removes organic cations) or specific pretreatment cartridges if available, though dilution is usually sufficient for [EMIm] salts.[1]

    • Gradient Optimization: Start with a low isocratic hold (weak eluent) to separate F⁻/Cl⁻/Br⁻ early, then ramp up to flush the [TCM].[1]

Q: "How do I distinguish [TCM] degradation?"

  • Mechanism: [TCM] can hydrolyze to carbamoylcyanomethanide derivatives (amide formation) under acidic/thermal stress.[1]

  • Signature: Look for new, unknown peaks eluting before the main [TCM] peak in IC. In

    
    C NMR, look for a carbonyl shift (~160-170 ppm).[1]
    

Module 3: Integrated Purity Workflow

This diagram illustrates the decision logic for validating [EMIm][TCM] purity. It combines both analytical methods into a single "Go/No-Go" structure.[1]

IL_Purity_Workflow Start Crude [EMIm][TCM] Sample NMR_Check Step 1: 1H NMR (DMSO-d6) Check Volatiles & Cation Start->NMR_Check Decision_NMR Organic Impurities (Imidazole/Haloalkane) < 1%? NMR_Check->Decision_NMR Purify_Volatiles Action: High Vac Drying (60°C, <0.1 mbar, 24h) Decision_NMR->Purify_Volatiles No IC_Check Step 2: Ion Chromatography (Dilution 1:1000) Decision_NMR->IC_Check Yes Purify_Volatiles->NMR_Check Retest Decision_Halides Halides (Cl/Br) < 50 ppm? IC_Check->Decision_Halides Purify_Halides Action: Ion Exchange Resin (Amberlite IRA-400 TCM form) Decision_Halides->Purify_Halides No Final_Validation Step 3: 13C qNMR Stoichiometry Check Decision_Halides->Final_Validation Yes Purify_Halides->IC_Check Retest Pass PASS: Electrochemical Grade Ready for Use Final_Validation->Pass Ratio 1:3 Confirmed

Caption: Logical workflow for [EMIm][TCM] purification. Note that NMR precedes IC to ensure the bulk organic matrix is stable before testing for trace anions.

References

  • Heckman, N. L., et al. (2022).[1] "Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation." Journal of Laboratory Chemical Education, 10(1), 9-19.[1] Link

  • Villagrán, C., et al. (2006).[1] "Quantification of Halide in Ionic Liquids Using Ion Chromatography." Analytical Chemistry, 78(13).[1] Link[1]

  • Thermo Fisher Scientific. (2016).[1] "Determination of Halide Impurities in Ionic Liquids." Application Note 113. Link

  • Ferreira, A. R., et al. (2012).[1] "Ion Chromatography as a tool for the determination of ionic liquid purity." RSC Advances. Link

Sources

Optimization

enhancing ionic conductivity of polymer electrolytes with [EMIm][TCM] doping

This guide serves as a specialized technical support interface for researchers optimizing polymer electrolytes using 1-ethyl-3-methylimidazolium tricyanomethanide ([EMIm][TCM]) . Subject: Troubleshooting & Optimization o...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support interface for researchers optimizing polymer electrolytes using 1-ethyl-3-methylimidazolium tricyanomethanide ([EMIm][TCM]) .

Subject: Troubleshooting & Optimization of Ionic Conductivity in Polymer Matrices Lead Scientist: Senior Application Specialist, Electrochemistry Division Status: Operational

Introduction: The [EMIm][TCM] Advantage

You are likely using [EMIm][TCM] because of its exceptionally low viscosity and the high charge delocalization of the tricyanomethanide anion ([C(CN)


]

). Unlike bulky anions (e.g., TFSI), [TCM]

offers superior ionic mobility, making it a prime candidate for breaking the conductivity ceiling (

S cm

) in solid polymer electrolytes (SPEs) like PEO, PVDF-HFP, or PMMA.

However, integrating this ionic liquid (IL) introduces complex phase behaviors. This guide addresses the specific physicochemical challenges of this system.

Module 1: Synthesis & Film Quality

Q1: My cast films are opaque and mechanically brittle. What went wrong?

Diagnosis: This indicates phase separation or solvent trapping . While [EMIm][TCM] is a plasticizer, it has a solubility limit. Opacity suggests the IL has crystallized out of the polymer matrix or formed micro-domains larger than the wavelength of visible light.

Troubleshooting Protocol:

  • Check Doping Ratio: The "Goldilocks" zone for [EMIm][TCM] in PEO is typically 10–30 wt% . Exceeding 40 wt% often leads to "salting out."

  • Solvent Compatibility: Ensure your co-solvent (e.g., Acetonitrile, THF) dissolves both the polymer and the IL perfectly.

  • Drying Dynamics: Rapid evaporation traps solvent. Switch to a Slow-Dry Annealing process.

Corrective Workflow (Standardized):

SolutionCasting Start Raw Materials (PEO + [EMIm][TCM]) Mix Solvent Mixing (Acetonitrile/THF) Stir 24h @ 50°C Start->Mix Dissolution Cast Solution Casting (Teflon/Glass Dish) Mix->Cast Homogeneity Check Dry1 Ambient Drying (Slow Evap 24h) Cast->Dry1 Phase 1 Dry2 Vacuum Annealing (60°C, 48h, -0.1MPa) Dry1->Dry2 Phase 2 (Critical) Result Transparent Free-Standing Film Dry2->Result QC Pass

Figure 1: Optimized solution casting workflow to prevent phase separation and solvent trapping.

Module 2: Conductivity Optimization

Q2: I added more [EMIm][TCM], but conductivity plateaued or decreased. Why?

Diagnosis: You have hit the ion aggregation threshold . Initially, [EMIm][TCM] acts as a plasticizer, lowering the Glass Transition Temperature (


) and increasing segmental motion. However, at high concentrations, the ions form clusters (ion pairs/triplets) that are electrically neutral or less mobile, effectively reducing the number of free charge carriers.

The Mechanism:

  • Low Conc (<10%): IL dissociates; Polymer chains relax (

    
     drops).
    
  • Optimal Conc (20-30%): Maximum amorphous fraction; percolation pathways form.

  • High Conc (>40%): Ion crowding; Viscosity increases locally; Polymer mechanical integrity fails.

Data Reference Table: Conductivity vs. Concentration (Typical PEO System)

[EMIm][TCM] (wt%)Conductivity (

) at 25°C
Phase StateMechanical Status
0%

S/cm
CrystallineHard/Brittle
10%

S/cm
Semi-CrystallineFlexible
30%

S/cm
Amorphous Rubbery (Optimal)
50%

S/cm
Gel-likeSticky/Flowing
Q3: How do I distinguish between ionic motion and polymer relaxation?

Action: Perform Dielectric Relaxation Spectroscopy (DRS) or analyze Temperature-Dependent Conductivity.

  • Arrhenius Plot (Linear): Indicates ion hopping is the dominant mechanism (typical below

    
    , though rare for these systems at RT).
    
  • VTF Plot (Curved): Indicates ion transport is coupled to polymer segmental motion (Plasticization effect). [EMIm][TCM] systems almost always follow Vogel-Tamman-Fulcher (VTF) behavior.

Module 3: Electrochemical Stability

Q4: My Cyclic Voltammetry (CV) shows decomposition below 3.0V. Isn't [EMIm][TCM] stable up to 4V?

Diagnosis: The issue is likely moisture contamination or halide impurities , not the IL itself. [EMIm][TCM] is hydrophilic. Water has a narrow electrochemical window (1.23V). Even trace water (ppm level) will show reduction peaks around 1.5–2.0V vs Li/Li


.

Validation Protocol:

  • Karl Fischer Titration: Ensure water content is < 20 ppm.

  • Vacuum Drying: Dry the IL separately at 80°C under high vacuum (10

    
     mbar) for 12h before mixing.
    
  • Working Electrode: Use Platinum (Pt) or Stainless Steel (SS). Avoid Aluminum if testing at high potentials (>4.0V) due to potential corrosion, although [TCM] is less corrosive than [Cl].

Stability Window Visualization:

StabilityWindow Anode Anodic Limit (Oxidation) ~ +2.5V vs Ag/Ag+ Window Stable Electrochemical Window (Safe Operation Zone) Anode->Window Cathode Cathodic Limit (Reduction) ~ -2.0V vs Ag/Ag+ Window->Cathode Impurity Water Reduction Peak (Avoid!) Window->Impurity Contamination narrows window

Figure 2: Electrochemical stability window of [EMIm][TCM]. Impurities (yellow) significantly reduce the operational range.

Module 4: Advanced Characterization

Q5: How do I prove [EMIm][TCM] reduced the crystallinity of my PEO?

Method: X-Ray Diffraction (XRD) and Differential Scanning Calorimetry (DSC) .

  • XRD: Look for the suppression of the characteristic PEO crystalline peaks at

    
     and 
    
    
    
    . A fully amorphous (highly conductive) film will show a broad "halo" instead of sharp peaks.
  • DSC: Measure the melting enthalpy (

    
    ).
    
    • Calculate Relative Crystallinity (

      
      ):
      
      
      
      
      Where
      
      
      is the enthalpy of 100% crystalline PEO (~203 J/g) and
      
      
      is the weight fraction of the IL.
    • Success Metric: A significant drop in

      
       and 
      
      
      
      confirms plasticization.[1]

References

  • Ionic Liquid 1-Ethyl-3-Methylimidazolium Tricyanomethanide-Doped Polymer Electrolyte for Device Application. ResearchGate. [Link]

  • Ionic liquid 1-ethyl-3-methylimidazolium tetracyanoborate-based gel polymer electrolyte for electrochemical capacitors. Journal of Materials Chemistry A. [Link]

  • Ionic Liquid Enhancement of Polymer Electrolyte Conductivity. SciSpace. [Link]

Sources

Troubleshooting

reducing polymer matrix crystallinity with 1-Ethyl-3-methylimidazolium tricyanomethanide

Product Focus: 1-Ethyl-3-methylimidazolium tricyanomethanide ([EMIM][TCM]) CAS Number: 666823-18-3 (General reference for EMIM TCM derivatives) Application: Solid Polymer Electrolytes (SPEs), Plasticization, Crystallinit...

Author: BenchChem Technical Support Team. Date: February 2026

Product Focus: 1-Ethyl-3-methylimidazolium tricyanomethanide ([EMIM][TCM]) CAS Number: 666823-18-3 (General reference for EMIM TCM derivatives) Application: Solid Polymer Electrolytes (SPEs), Plasticization, Crystallinity Suppression

Introduction: The Mechanism of Action

Welcome to the technical support hub for high-performance polymer modification. You are likely here because you need to reduce the crystallinity of a polymer matrix (such as PEO, PVA, or PAN) to enhance ionic conductivity or flexibility.

Why [EMIM][TCM]? Unlike halide-based ionic liquids, [EMIM][TCM] utilizes the tricyanomethanide anion (


). This anion is planar and highly delocalized, which significantly lowers the lattice energy of the ionic liquid itself. When introduced into a polymer matrix:[1][2][3]
  • Plasticization: The bulky [EMIM]+ cation and delocalized [TCM]- anion insert themselves between polymer chains, increasing "free volume."

  • Lewis Acid-Base Interaction: The imidazolium cation interacts with electron-donating groups on the polymer backbone (e.g., ether oxygens in PEO), disrupting the ordered hydrogen bonding or dipole-dipole interactions required for crystallization.

  • Result: The polymer transitions from a semi-crystalline state to a highly amorphous state, facilitating ion transport (Hop mechanism) and mechanical flexibility.

Module 1: Formulation & Synthesis Protocol

Method: Solution Casting Technique Objective: Create a homogeneous, amorphous polymer electrolyte film.

Reagents & Equipment
  • Polymer: Poly(ethylene oxide) (PEO) (MW:

    
     to 
    
    
    
    g/mol ) or Poly(vinyl alcohol) (PVA).
  • Ionic Liquid: [EMIM][TCM] (>98% purity, dried).

  • Co-solvent: Acetonitrile (ACN) or Acetone (anhydrous).

  • Equipment: Magnetic stirrer, PTFE molds, Vacuum oven, Glovebox (recommended for Li-ion applications).

Step-by-Step Workflow
  • Pre-Treatment (CRITICAL):

    • Dry the polymer and [EMIM][TCM] separately in a vacuum oven at 50-60°C for 24 hours.

    • Why? Water is a competitive plasticizer that can induce phase separation or unwanted side reactions. [EMIM][TCM] is hygroscopic.

  • Solvation:

    • Dissolve the polymer in the co-solvent (e.g., ACN) at 50°C under stirring until a clear, viscous solution forms.

    • Ratio: Typically 5-10 wt% polymer in solvent.

  • Doping:

    • Add the calculated mass of [EMIM][TCM] to the solution.

    • Loading: Crystallinity suppression typically becomes significant at >10 wt% IL loading. For high conductivity, 20-40 wt% is common.

  • Homogenization:

    • Stir continuously for 6-12 hours at ambient temperature.

    • Check: The solution must be perfectly transparent with no striations.

  • Casting & Degassing:

    • Pour solution into PTFE molds.

    • Allow slow evaporation at room temperature (12-24 hours).

    • Warning: Rapid drying causes skinning and bubbles.

  • Annealing:

    • Transfer films to a vacuum oven. Dry at 60°C for 24-48 hours to remove residual co-solvent.

Visual Workflow (DOT)

SolventCasting RawMat Raw Materials (Polymer + IL) Drying Vacuum Drying (Removal of H2O) RawMat->Drying Solvation Solvation (Acetonitrile/Acetone) Drying->Solvation Mixing Homogenization (6-12h Stirring) Solvation->Mixing Casting Casting (PTFE Mold) Mixing->Casting Evap Slow Evaporation (Ambient Temp) Casting->Evap Anneal Vacuum Annealing (60°C, 24h) Evap->Anneal Final Amorphous SPE Film Anneal->Final

Caption: Figure 1.[4] Optimized Solution Casting Workflow for [EMIM][TCM]-doped Polymer Electrolytes.

Module 2: Troubleshooting Guide

Use this logic tree to diagnose failures in your experimental setup.

Common Failure Modes
SymptomProbable CauseCorrective Action
Opaque/White Film Phase Separation (Crystallization)1. Reduce polymer MW.2. Increase [EMIM][TCM] content (if <10%).3. Check moisture content (Water causes PEO to recrystallize).
Film "Sweating" (Exudation) Saturation Limit ExceededThe polymer matrix cannot hold the liquid volume. Add nano-fillers (e.g.,

,

) to act as cross-linking nodes.
Sticky/Gummy Film Tg too low (Over-plasticization)Reduce [EMIM][TCM] loading or blend with a mechanically stronger polymer (e.g., PVDF-HFP).
Bubbles/Pinholes Solvent Evaporation too fastCover the mold with a petri dish to slow evaporation rate. Do not apply vacuum until the film is solid.
Low Conductivity Ion AggregationEnsure complete dissolution. Verify [EMIM][TCM] purity (halide impurities reduce conductivity).
Diagnostic Logic Tree (DOT)

Troubleshooting Start Problem Detected Issue1 Film is Opaque/White Start->Issue1 Issue2 Liquid on Surface (Sweating) Start->Issue2 Issue3 Mechanically Weak (Too Sticky) Start->Issue3 Check1 Check Moisture (Karl Fischer) Issue1->Check1 Check2 Check Loading % Issue2->Check2 Sol3 Reduce IL Loading Issue3->Sol3 Tg too low Sol1 Dry Reagents >24h Check1->Sol1 High Water Sol2 Add Nano-fillers (SiO2) Check2->Sol2 Saturation Reached

Caption: Figure 2. Diagnostic decision tree for common polymer electrolyte fabrication defects.

Module 3: Technical Data & Characterization

When validating your results, compare your data against these baseline properties for [EMIM][TCM].

Physical Properties of Pure [EMIM][TCM]
PropertyValueNotes
Molecular Weight 201.23 g/mol
Physical State Liquid (Yellow/Brown)Room Temperature
Melting Point -11°CLow Tm aids low-temp performance
Viscosity (

)
~14 - 18 cP (at 25°C)Extremely low compared to other ILs
Conductivity (

)
~18 mS/cm (at 25°C)High ionic mobility
Glass Transition (

)
-85°CExcellent plasticizer
Solubility Water, Acetone, ACNImmiscible with Hexane, Toluene
Validation Experiments

To prove you have successfully reduced crystallinity:

  • DSC (Differential Scanning Calorimetry): Look for the disappearance or broadening of the polymer melting endotherm (

    
    ). A shift in 
    
    
    
    to lower temperatures confirms plasticization.
  • XRD (X-Ray Diffraction): Crystalline polymers (like PEO) show sharp peaks (e.g., at

    
    ). Successful doping should reduce these peak intensities, resulting in a broad "amorphous halo."
    

Frequently Asked Questions (FAQ)

Q: Is [EMIM][TCM] electrochemically stable enough for Lithium batteries? A: [EMIM][TCM] generally shows an electrochemical window of ~3.0V to 3.5V. While the cathodic limit is limited by the imidazolium cation (reduction around 1.0V vs Li/Li+), it is often used in combination with SEI-forming additives or for specific cathode chemistries. For high-voltage applications (>4.5V), check the anodic stability limit of the TCM anion.

Q: Why use TCM over TFSI or BF4 anions? A: The Tricyanomethanide (TCM) anion is planar and highly delocalized. This results in significantly lower viscosity compared to TFSI or BF4. Lower viscosity directly translates to higher ionic conductivity and better plasticization efficiency in the polymer matrix.

Q: My film is absorbing water rapidly. Is this normal? A: Yes. [EMIM][TCM] is hydrophilic. If you are working with moisture-sensitive chemistry (like Li-ion), all processing must occur in a dry room or glovebox (Ar atmosphere, <1 ppm


).

References

  • Ionic Liquid 1-Ethyl-3-Methylimidazolium Tricyanomethanide-Doped Polymer Electrolyte for Device Application. ResearchGate. Available at: [Link]

  • 1-Ethyl-3-methylimidazolium Based Ionic Liquids Containing Cyano Groups: Synthesis, Characterization, and Crystal Structure. ACS Publications. Available at: [Link]

  • Thermophysical Properties of Imidazolium Tricyanomethanide Ionic Liquids. ResearchGate. Available at: [Link]

  • Solubility and Diffusivity of CO2 in the Ionic Liquid 1-Butyl-3-methylimidazolium Tricyanomethanide. ResearchGate. Available at: [Link]

Sources

Optimization

techniques for drying and removing water from hydrophilic ionic liquids

Topic: Advanced Drying & Water Removal Techniques Status: Operational | Tier: L3 (Senior Scientific Support) Critical Assessment: The Physics of Dehydration Welcome to the technical support hub. Before executing a protoc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advanced Drying & Water Removal Techniques

Status: Operational | Tier: L3 (Senior Scientific Support)

Critical Assessment: The Physics of Dehydration

Welcome to the technical support hub. Before executing a protocol, you must understand the adversary. Water in hydrophilic ionic liquids (ILs) is not merely a solvent contaminant; it is a structural disruptor.

The Core Challenge: Water molecules form strong hydrogen-bonding networks with anions (e.g., [Cl]⁻, [OAc]⁻, [DCA]⁻). As you attempt to remove water, the viscosity of the IL increases exponentially. This creates a mass transfer limitation : water trapped in the bulk liquid cannot diffuse to the surface to evaporate, even under high vacuum.

The "Hydrolysis Trap": Applying excessive heat to overcome viscosity can be fatal for ILs containing fluorinated anions ([PF₆]⁻, [BF₄]⁻). In the presence of water, these undergo hydrolysis, releasing Hydrofluoric Acid (HF). This not only degrades your sample but will etch your glassware and damage vacuum pumps.

Method Selection Strategy

Do not default to a vacuum oven for every sample. Use this decision matrix to select the protocol that balances efficiency with sample integrity.

DryingStrategy Start START: Assessment CheckAnion Check Anion Stability ([PF6]-, [BF4]-?) Start->CheckAnion HydrolysisRisk HIGH RISK: Hydrolysis Avoid T > 60°C CheckAnion->HydrolysisRisk Yes Stable Thermally Stable (e.g., [Tf2N]-, [Cl]-) CheckAnion->Stable No CheckWater Initial Water Content? HighWater High (> 2 wt%) CheckWater->HighWater TraceWater Trace (< 1000 ppm) CheckWater->TraceWater Sieves Protocol C: Molecular Sieves (The Polishing Step) HydrolysisRisk->Sieves Alternative Lyophil Protocol D: Lyophilization (For Heat Sensitive ILs) HydrolysisRisk->Lyophil Best Safety Stable->CheckWater Rotovap Protocol A: Azeotropic Distillation (Break H-bonds) HighWater->Rotovap VacOven Protocol B: High-Vac Diffusion (Schlenk Line) TraceWater->VacOven VacOven->Sieves If < 50 ppm needed

Figure 1: Decision logic for selecting the appropriate drying methodology based on anion stability and initial water content.

Execution Protocols
Protocol A: Azeotropic Distillation (The "Breaker")

Best for: High water content (>2%) or strongly hydrophilic anions (Acetate, Chloride).

The Logic: Water binds too tightly to the anion. Adding a volatile co-solvent forms an azeotrope, disrupting the H-bonds and "carrying" the water out during evaporation.

  • Solvent Choice: Add Acetonitrile or Toluene (1:1 v/v ratio with IL).

  • Mixing: Vortex thoroughly to ensure a single phase (if using Acetonitrile) or fine dispersion.

  • Evaporation: Use a rotary evaporator at moderate vacuum (50 mbar).

  • Repetition: Repeat the addition/evaporation cycle 3 times.

  • Final Polish: Proceed to Protocol B to remove solvent traces.

Protocol B: High-Vacuum Diffusion Loop (The Standard)

Best for: Stable ILs with moderate water content.

The Logic: You must balance Heat (to lower viscosity) with Agitation (to renew the surface area). Static drying in a vacuum oven is inefficient because the surface dries, forms a "skin," and traps water below.

  • Setup: Use a Schlenk line with a liquid nitrogen trap.[1] (Rotary vane pump required; diaphragm pumps are insufficient).

  • Vessel: Round-bottom flask with a heavy-duty magnetic stir bar.

  • Temperature:

    • Standard: 60–70°C.

    • High Stability ([Tf2N]): Up to 100°C.

    • Warning: Never exceed 60°C for [PF₆] or [BF₄] if water is present.

  • Agitation: Stir vigorously. This is non-negotiable.

  • Duration: 4–24 hours. Monitor pressure; it should drop to <0.1 mbar and hold.

Protocol C: Molecular Sieves (The "Polisher")

Best for: Reaching <50 ppm water content.

The Logic: Physical adsorption is often superior to thermal evaporation for the last ppm of water.

  • Activation (Critical): Commercial sieves are wet. Heat 3Å sieves to 250°C under high vacuum for 12 hours before use.

  • Direct Contact: Add activated sieves (20% w/w) directly to the IL.

  • Incubation: Allow to stand for 48 hours under Argon.

  • Filtration: Filter through a 0.2 µm PTFE syringe filter to remove sieve dust (which can act as a nucleation site for impurities).

Troubleshooting & FAQs

Q1: My ionic liquid turned yellow/brown during drying. What happened?

  • Diagnosis: Thermal decomposition or impurity oxidation.

  • The Cause: Imidazolium rings are susceptible to oxidation at high temperatures, especially if trace halide impurities from synthesis are present.

  • The Fix: Reduce drying temperature. If the color persists, pass the IL through a short column of activated charcoal or silica (though this introduces new drying challenges).

Q2: I am drying [BMIM][PF₆] at 80°C, and the glassware is becoming cloudy/etched.

  • Diagnosis: HF Formation (Hydrolysis).

  • The Mechanism:

    
    .
    
  • Immediate Action: STOP. Vent the system safely. The IL is likely contaminated with acid and degraded.

  • Prevention: Never heat [PF₆] or [BF₄] ILs above 60°C if they are "wet." Use Lyophilization or Protocol C (Sieves) instead [1].

Q3: The water content (KF titration) plateaued at 500 ppm and won't go lower.

  • Diagnosis: Viscosity-limited mass transfer.

  • The Cause: The IL is too viscous; water cannot migrate to the surface to evaporate.

  • The Fix:

    • Increase stirring speed (maximize surface renewal).

    • Use Protocol A (add dry acetonitrile to lower viscosity, then re-evaporate).

    • Switch to a diffusion pump or high-vac line if available (<0.01 mbar).

Q4: Can I use a standard volumetric Karl Fischer titrator?

  • Diagnosis: Solubility issues.

  • The Issue: Many hydrophilic ILs are viscous and do not mix instantly with the methanolic KF reagent, leading to drifting endpoints.

  • The Fix: Use Coulometric KF titration .

    • Anode Solution: Use a specialized solution for oils/ILs (often containing chloroform or formamide) to ensure solubility.

    • Side Reactions: If checking iodine-sensitive ILs, ensure the reagent does not react with the anion [2].

Comparative Data: Drying Efficiency
MethodTypical Final Water ContentProcessing TimeRisk ProfileBest For
Vacuum Oven (Static) 500–1000 ppm24–48 hrsLowBulk drying of non-critical samples
Schlenk Line (Stirred) 50–200 ppm6–12 hrsModerate (Heat)Standard lab purification
Azeotropic Distillation 100–300 ppm2–4 hrsLowRemoving bulk water (>5%)
Molecular Sieves (3Å) < 10 ppm 48 hrsLowUltra-dry electrochemical grade
Lyophilization 50–100 ppm24 hrsVery LowHeat-sensitive / Hydrolysis-prone ILs
Workflow Visualization: The Vacuum Loop

VacuumLoop cluster_loop Rate Limiting Step: Diffusion Heat Apply Heat (T < Decomposition) Viscosity Viscosity Decreases Heat->Viscosity Diffusion Water Diffuses to Surface Viscosity->Diffusion Enables Stir Vigorous Stirring (Surface Renewal) Stir->Diffusion Accelerates Vacuum Apply Vacuum (< 0.1 mbar) Evap Evaporation Vacuum->Evap Drives Diffusion->Evap Evap->Vacuum Removal

Figure 2: The Vacuum Drying Loop.[2] Note that heat is applied primarily to lower viscosity, facilitating the diffusion of water to the surface where vacuum can act.

References
  • Freire, M. G., et al. (2010). "Hydrolysis of Tetrafluoroborate and Hexafluorophosphate Counter Ions in Imidazolium-Based Ionic Liquids." The Journal of Physical Chemistry A.

  • Metrohm AG. (2021). "Side reactions in Karl Fischer titration." Metrohm Applications.[3]

  • Widegren, J. A., & Magee, J. W. (2005). "Density, Viscosity, Speed of Sound, and Electrolytic Conductivity for the Ionic Liquid 1-Hexyl-3-methylimidazolium Bis(trifluoromethylsulfonyl)imide and Its Mixtures with Water." Journal of Chemical & Engineering Data.

  • Seddon, K. R., et al. (2000). "Influence of chloride, water, and organic solvents on the physical properties of ionic liquids." Pure and Applied Chemistry.

Sources

Reference Data & Comparative Studies

Validation

High-Purity Validation of [EMIm][TCM]: A Multi-Dimensional Approach

Executive Summary: The Impurity Trap In the development of high-voltage electrolytes and advanced solvents, [EMIm][TCM] stands out for its exceptionally low viscosity and high ionic conductivity. However, these performan...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Impurity Trap

In the development of high-voltage electrolytes and advanced solvents, [EMIm][TCM] stands out for its exceptionally low viscosity and high ionic conductivity. However, these performance metrics are volatile. A deviation of <1% in halide content or organic precursors (e.g., 1-methylimidazole) can increase viscosity by 20–30% and drastically shrink the electrochemical window.

Standard validation often relies solely on


H-NMR, which is excellent for structural confirmation but notoriously poor at quantifying trace inorganic salts or non-protonated impurities. This guide establishes a dual-validation protocol  combining High-Performance Liquid Chromatography (HPLC) for organic specificity and Elemental Analysis (CHN) for stoichiometric bulk integrity.

Comparative Landscape: Choosing the Right Tool

To validate [EMIm][TCM] for pharmaceutical or electrochemical grade applications, we must move beyond qualitative "spot tests."

Table 1: Performance Comparison of Validation Methodologies
FeatureHPLC (Reverse Phase) Elemental Analysis (CHN)

H-NMR
Silver Nitrate Test
Primary Target Organic Impurities (Imidazoles, Alkyl halides)Bulk Stoichiometry & HydrationCation Structure & Protonated ImpuritiesHalides (Cl⁻, Br⁻)
Sensitivity High (< 0.1%)Moderate (± 0.4%)Moderate (< 1% requires qNMR setup)Qualitative (Pass/Fail)
Quantification Precise (Peak Area Integration)Global (Mass %)Semi-QuantitativeNone
Blind Spots Inorganic Salts (unless IC is used)Specific IsomersInorganic Salts, Trace WaterEverything except Halides
Throughput Medium (20 min/run)Low (Combustion cycle)HighHigh

Analyst Insight: Do not rely on Silver Nitrate alone. While it detects halides, it offers no data on the unreacted organic precursors that degrade electrochemical stability.

Methodology 1: HPLC Validation Protocol

Objective: Quantify residual 1-methylimidazole (starting material) and degradation products. Principle: Reversed-Phase HPLC with ion-pairing or chaotropic buffers is required. Imidazolium cations interact strongly with residual silanols on C18 columns, leading to severe peak tailing without proper buffering.

Step-by-Step Workflow
  • Mobile Phase Preparation:

    • Solvent A: 25 mM Potassium Dihydrogen Phosphate (

      
      ) in ultrapure water, adjusted to pH 3.0 with Phosphoric Acid.
      
      • Causality: The acidic pH suppresses silanol ionization on the column stationary phase, preventing the "sticking" of the cationic imidazolium and ensuring sharp peaks.

    • Solvent B: Acetonitrile (HPLC Grade).

  • Column Selection:

    • C18 Column (e.g., 150 mm x 4.6 mm, 5 µm). A "base-deactivated" column is preferred to further reduce tailing.

  • Gradient Profile:

    • Isocratic hold at 10% B for 2 minutes (elute salts).

    • Ramp to 60% B over 15 minutes (elute [EMIm] cation and hydrophobic impurities).

    • Re-equilibrate.

  • Detection:

    • UV-Vis at 210 nm .

    • Note: The imidazolium ring has a strong absorbance here. The TCM anion has weak absorbance but is generally not the target of RP-HPLC organic purity checks.

Acceptance Criteria
  • [EMIm] Main Peak: > 99.5% Area.

  • 1-Methylimidazole (Impurity): < 0.1% Area. (Retention time will be distinct; typically elutes earlier than the ethyl-substituted cation).

Methodology 2: Elemental Analysis (CHN)

Objective: Confirm bulk stoichiometry and detect "invisible" mass (water, inorganic salts). Principle: Combustion analysis measures Carbon, Hydrogen, and Nitrogen mass percentages. Deviations from the theoretical values of [EMIm][TCM] (


) indicate contamination.
Theoretical Values for [EMIm][TCM] ( g/mol )
  • Carbon: 53.72%

  • Hydrogen: 5.51%

  • Nitrogen: 34.80%

Interpretation Logic (Self-Validating System)
  • Scenario A (Low C/N, High H): Indicates Water contamination. ILs are hygroscopic. Even 1% water significantly skews the H% upwards relative to C/N.

  • Scenario B (Low C, H, and N): Indicates Inorganic Salt contamination (e.g., LiBr, AgBr from metathesis). The salts do not combust, effectively "diluting" the organic mass percentages.

  • Scenario C (High C, Low N): Indicates excess Alkylation Agent or organic solvent residue (e.g., Ethyl acetate).

Visualizing the Decision Matrix

The following diagram illustrates the logical flow for validating [EMIm][TCM], integrating both methods to ensure a "Go/No-Go" decision for high-value applications.

ValidationWorkflow Start Crude [EMIm][TCM] HPLC Step 1: HPLC Analysis (Organic Purity) Start->HPLC DecisionHPLC Organic Impurities < 0.1%? HPLC->DecisionHPLC EA Step 2: Elemental Analysis (CHN Combustion) DecisionHPLC->EA Yes FailOrganic REJECT: Recrystallize/Wash (Remove 1-MeIm) DecisionHPLC->FailOrganic No DecisionEA Values within ±0.4% Theoretical? EA->DecisionEA FailInorganic REJECT: Dry/Filter (Remove Water/Salts) DecisionEA->FailInorganic No Pass VALIDATED PRODUCT (High Purity) DecisionEA->Pass Yes FailOrganic->Start Reprocess FailInorganic->Start Reprocess

Figure 1: Integrated Validation Workflow for [EMIm][TCM] Purity.

References

  • Zhang, L., et al. (2015). "Rapid quantification of imidazolium-based ionic liquids by hydrophilic interaction liquid chromatography." Journal of Separation Science.

  • Iolitec. (2012).[1][2][3] "Technical Data Sheet: 1-Ethyl-3-methylimidazolium tricyanomethanide." Ionic Liquids Technologies.[4]

  • Wakisaka, A., et al. (2012). "Surface characterization of imidazolium-based ionic liquids with cyano-functionalized anions." Physical Chemistry Chemical Physics.

  • Wang, H., et al. (2011). "Quality Control of 1-Alkyl-3-methylimidazolium Ionic Liquid Precursors with HPLC." Procedia Engineering.

Sources

Safety & Regulatory Compliance

Safety

1-Ethyl-3-methylimidazolium Tricyanomethanide ([EMIM][TCM]) Proper Disposal Procedures

Executive Safety Summary 1-Ethyl-3-methylimidazolium tricyanomethanide ([EMIM][TCM]) presents a dual-hazard profile often underestimated due to its low volatility. While it does not emit vapors at room temperature, it po...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

1-Ethyl-3-methylimidazolium tricyanomethanide ([EMIM][TCM]) presents a dual-hazard profile often underestimated due to its low volatility. While it does not emit vapors at room temperature, it poses severe risks if mishandled during disposal:

  • Aquatic Toxicity: The [EMIM] cation is cytotoxic to aquatic microorganisms (daphnia/algae) and is not readily biodegradable . It must never enter municipal sewage systems.

  • Cyanide Potential: The tricyanomethanide anion (

    
    ) is chemically stable but can release Hydrogen Cyanide (HCN)  gas if exposed to strong acids or uncontrolled thermal decomposition.
    

IMMEDIATE ACTION REQUIRED:

  • DO NOT mix with acidic waste streams.

  • DO NOT dispose of via sink/drain.

  • SEGREGATE as "Nitrile-Bearing Organic Waste."

Chemical & Physical Profile for Disposal

Understanding the physical state is critical for spill response and container selection. Unlike viscous ionic liquids (e.g., [BMIM][PF6]), [EMIM][TCM] has low viscosity, increasing the spread rate of spills.

PropertyValueOperational Implication
Physical State Liquid (Yellow to Brown)Low viscosity (14.2 mPa[1]·s) means rapid spill spreading.
Density 1.082 g/cm³Slightly denser than water; sinks in aqueous pools.
Water Solubility MiscibleHigh risk of groundwater contamination if spilled.
Flash Point > 221°CLow flammability, but combustible.
Decomposition > 300°CReleases HCN, NOx, and COx upon combustion.
pH Stability Hydrolytically StableAvoid strong acids to prevent nitrile hydrolysis.

Waste Segregation Logic (The "Self-Validating" System)

To ensure safety, you must validate the waste stream compatibility before pouring. Use the following logic gate to determine the correct disposal path.

Workflow: Waste Stream Decision Tree

WasteSegregation Start Waste: [EMIM][TCM] CheckAcid Is the mixture Acidic (pH < 5)? Start->CheckAcid CheckOx Contains Strong Oxidizers? CheckAcid->CheckOx No StopAcid STOP: High Risk of HCN Evolution. Neutralize to pH 7-9 first. CheckAcid->StopAcid Yes CheckAq Aqueous or Organic Solvent mix? CheckOx->CheckAq No StopOx STOP: Explosion Hazard. Reduce oxidizers separately. CheckOx->StopOx Yes StreamA Stream A: Halogen-Free Organic Solvents (Label: Nitrile-Containing) CheckAq->StreamA Organic Matrix StreamB Stream B: Aqueous Waste (Toxic) (Label: Heavy Metal/Toxic) CheckAq->StreamB Aqueous Matrix

Figure 1: Decision logic for segregating [EMIM][TCM] waste. Note the critical stop points for Acids and Oxidizers.

Step-by-Step Disposal Protocol

Phase 1: Preparation & Characterization
  • pH Verification: Dip a pH strip into the waste solution.

    • Requirement: pH must be ≥ 7 .

    • Correction: If acidic, slowly add dilute Sodium Hydroxide (NaOH) or Sodium Bicarbonate (

      
      ) in a fume hood until neutral.
      
  • Quenching (If Reactive): If the IL was used as a catalyst support, ensure all reactive intermediates are quenched before bottling.

Phase 2: Containerization
  • Material Selection: Use High-Density Polyethylene (HDPE) or Glass containers. Avoid metal containers if the mixture contains other corrosive salts.

  • Headspace: Leave at least 10% headspace to accommodate thermal expansion, as ionic liquids can have different expansion coefficients than standard solvents.

Phase 3: Labeling (Critical for Incineration)

Waste handlers typically incinerate organic waste. You must alert them to the Nitrogen content to ensure proper flue gas scrubbing (to capture NOx and HCN).

Required Label Text:

WASTE TYPE: Organic Liquid, Basic/Neutral. CONTENTS: 1-Ethyl-3-methylimidazolium tricyanomethanide. [1][2] HAZARDS: Irritant, Aquatic Toxin. CONTAINS ORGANIC NITRILES. WARNING: DO NOT MIX WITH ACIDS.

Spill Contingency Plan

Due to the low viscosity of [EMIM][TCM], spills spreads quickly.

Spill Response Workflow

SpillResponse Spill Spill Detected Isolate 1. Evacuate & Ventilate (Ensure no acid contact) Spill->Isolate Absorb 2. Absorb (Sand, Vermiculite, or Universal Pad) Isolate->Absorb Scoop 3. Collect Solids (Do not use water yet) Absorb->Scoop Wash 4. Wash Surface (Soap + Water) Scoop->Wash Dispose 5. Dispose as Hazardous Waste Wash->Dispose

Figure 2: Operational workflow for containing and cleaning [EMIM][TCM] spills.

Specific Cleanup Notes:

  • Absorbent: Use vermiculite or sand. Do not use sawdust if strong oxidizers were also present in the process.

  • Decontamination: The surface will remain "oily" due to the ionic nature. Three passes with soapy water are usually required to remove the residue.

References

  • IoLiTec. (2022).[2] Safety Data Sheet: 1-Ethyl-3-methylimidazolium tricyanomethanide. Ionic Liquids Technologies GmbH.[2][3]

  • Sigma-Aldrich. (2025). Safety Data Sheet: 1-Ethyl-3-methylimidazolium dicyanamide (Analogous Nitrile IL). Merck KGaA.

  • Chambreau, S. D., et al. (2014). Thermal Decomposition Mechanisms of Alkylimidazolium Ionic Liquids with Cyano-Functionalized Anions. The Journal of Physical Chemistry A.

  • Pham, T. P. T., et al. (2010). Ionic Liquids: Toxicity, Biodegradation, and Ecological Remediation. Water Research. (Validating aquatic toxicity of EMIM cation).

Sources

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Feasible Synthetic Routes

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